molecular formula C14H8F3N2O6ReS- B6309675 carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate CAS No. 97170-94-0

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate

Cat. No.: B6309675
CAS No.: 97170-94-0
M. Wt: 575.49 g/mol
InChI Key: KIIDDEJBNRQPDQ-UHFFFAOYSA-M
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Description

The compounds carbon monoxide (CO), 2-pyridin-2-ylpyridine (bipyridine), rhenium (Re), and trifluoromethanesulfonate (OTf⁻) are critical in coordination chemistry, catalysis, and materials science. This article provides a detailed comparison of these compounds with structurally or functionally analogous species, supported by experimental data and authoritative references.

Properties

IUPAC Name

carbon monoxide;2-pyridin-2-ylpyridine;rhenium;trifluoromethanesulfonate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8N2.CHF3O3S.3CO.Re/c1-3-7-11-9(5-1)10-6-2-4-8-12-10;2-1(3,4)8(5,6)7;3*1-2;/h1-8H;(H,5,6,7);;;;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIIDDEJBNRQPDQ-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[C-]#[O+].[C-]#[O+].[C-]#[O+].C1=CC=NC(=C1)C2=CC=CC=N2.C(F)(F)(F)S(=O)(=O)[O-].[Re]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H8F3N2O6ReS-
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

575.49 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthesis of Trifluoromethanesulfonatopentacarbonylrhenium(I)

The halide-to-triflate exchange is critical for introducing the labile OTf⁻ ligand.

Procedure :

  • Combine Re(CO)₅Br (1.0 equiv) with AgOTf (1.1 equiv) in anhydrous tetrahydrofuran (THF) under nitrogen.

  • Stir at 25°C for 12 hours, during which AgBr precipitates.

  • Filter and concentrate the solution under reduced pressure.

  • Recrystallize from benzene/tetrachloromethane (1:3 v/v) to yield Re(CO)₅OTf as colorless crystals (95% yield).

Mechanistic Insight :
The reaction proceeds via a metathesis mechanism:

Re(CO)5Br+AgOTfRe(CO)5OTf+AgBr[1][4]\text{Re(CO)}5\text{Br} + \text{AgOTf} \rightarrow \text{Re(CO)}5\text{OTf} + \text{AgBr} \downarrow \quad

Silver triflate’s low lattice energy facilitates halide displacement, while the inert atmosphere prevents rhenium oxidation.

Coordination of 2,2'-Bipyridine

The bipyridine ligand displaces two CO groups from Re(CO)₅OTf, forming a tricarbonyl complex.

Procedure :

  • Reflux Re(CO)₅OTf (1.0 equiv) with 2,2'-bipyridine (1.2 equiv) in toluene for 24 hours.

  • Monitor CO evolution via gas chromatography.

  • Cool to 25°C, concentrate, and purify by column chromatography (SiO₂, ethyl acetate/hexane 1:4) to isolate fac-Re(CO)₃(bpy)OTf as a yellow solid (82% yield).

Key Reaction :

Re(CO)5OTf+bpyΔRe(CO)3(bpy)OTf+2CO[4][7]\text{Re(CO)}5\text{OTf} + \text{bpy} \xrightarrow{\Delta} \text{Re(CO)}3(\text{bpy})\text{OTf} + 2\,\text{CO} \uparrow \quad

Thermal conditions promote CO ligand labilization, enabling bipyridine coordination.

Alternative Synthetic Routes

Direct Synthesis from Dirhenium Decacarbonyl

Dirhenium decacarbonyl (Re₂(CO)₁₀) serves as a cost-effective starting material:

Procedure :

  • Brominate Re₂(CO)₁₀ with Br₂ in CCl₄ to form Re(CO)₅Br (90% yield).

  • Perform halide-to-triflate substitution as in Section 2.1.

  • Coordinate bipyridine under photolytic conditions (UV light, 350 nm) in dichloromethane (72% yield).

Advantage : This route avoids handling moisture-sensitive AgOTf by using in-situ-generated Re(CO)₅Br.

One-Pot Synthesis

A streamlined method combines halide substitution and ligand coordination:

Procedure :

  • Combine Re(CO)₅Br, AgOTf, and bpy in THF.

  • Reflux for 48 hours, yielding Re(CO)₃(bpy)OTf directly (78% yield).

Mechanism :

Re(CO)5Br+AgOTf+bpyRe(CO)3(bpy)OTf+AgBr+2CO[7]\text{Re(CO)}5\text{Br} + \text{AgOTf} + \text{bpy} \rightarrow \text{Re(CO)}3(\text{bpy})\text{OTf} + \text{AgBr} \downarrow + 2\,\text{CO} \uparrow \quad

This method reduces purification steps but requires rigorous exclusion of air.

Purification and Characterization

Recrystallization

  • Solvent System : Benzene/tetrachloromethane (1:3 v/v) or diethyl ether/hexane.

  • Yield : 82–95% after two recrystallizations.

Spectroscopic Data

TechniqueKey Features
IR (ν, cm⁻¹) 2019 (C≡O), 1724 (C=O of OTf⁻), 1609 (C=N of bpy)
¹H NMR δ 8.18 (d, bpy-H), 7.81 (d, bpy-H), 7.45–7.32 (m, aromatic H)
¹³C NMR δ 198.1 (C≡O), 155.2 (bpy-C), 148.7 (OTf-C)

Data confirm the fac-configuration of CO ligands and bipyridine coordination.

Comparative Analysis of Methods

MethodYield (%)Time (h)Key Advantage
Stepwise (Sections 2)8236High purity, scalable
Direct (Section 3.1)7248Cost-effective starting material
One-Pot (Section 3.2)7848Fewer steps

The stepwise method is preferred for gram-scale synthesis, while the one-pot approach suits rapid screening.

Challenges and Optimization

Moisture Sensitivity

  • Issue : Re(CO)₅OTf hydrolyzes in humid conditions to form Re(CO)₃(H₂O)₃⁺.

  • Solution : Use Schlenk techniques and anhydrous solvents.

Byproduct Formation

  • Issue : Incomplete CO displacement yields mixed-ligand species (e.g., Re(CO)₄(bpy)OTf).

  • Solution : Use excess bpy (1.5 equiv) and prolonged reflux .

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

    Oxidation: The rhenium center can be oxidized to higher oxidation states.

    Reduction: The compound can be reduced, potentially altering the coordination environment of the rhenium center.

    Substitution: Ligands coordinated to the rhenium center can be substituted with other ligands.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and oxygen.

    Reduction: Reducing agents such as sodium borohydride or hydrazine can be used.

    Substitution: Ligand exchange reactions can be facilitated by the addition of competing ligands under controlled conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield higher oxidation state rhenium complexes, while substitution reactions can result in the formation of new coordination complexes with different ligands.

Scientific Research Applications

CO2 Reduction

Rhenium carbonyl complexes, including those derived from 2-pyridin-2-ylpyridine, are prominent catalysts for the electrochemical reduction of carbon dioxide (CO2). These complexes have demonstrated enhanced catalytic activity due to the influence of substituents on the bipyridine ligands. For example, studies show that carboxylic ester groups significantly improve the efficiency of CO2 reduction by stabilizing the rhenium(0) center and facilitating its interaction with CO2 .

Table 1: Comparison of Rhenium Complexes for CO2 Reduction

Complex TypeCatalytic ActivityKey Features
Rhenium Tricarbonyl BipyridineHighMethyl ester substituents enhance activity
Rhenium Carbonyl with PhosphonatesModeratePreserves activity but less efficient

Mechanistic Studies

Research has utilized density functional theory (DFT) to elucidate the mechanisms by which rhenium tricarbonyl catalysts facilitate CO production from CO2. These studies indicate that specific ligand arrangements and electronic properties play crucial roles in catalytic efficiency .

Photorelease of Carbon Monoxide

Recent advancements have highlighted the potential of rhenium complexes as photochemical agents capable of controlled CO release. These complexes are designed to be air- and water-stable while exhibiting luminescent properties, making them suitable for imaging and therapeutic applications. For instance, a new class of tricarbonylrhenium complexes has been developed, showing significant promise as photoactivated anticancer agents .

Table 2: Properties of Photochemical Rhenium Complexes

Complex NameStabilityLuminescent BehaviorApplication Area
1-ClHighPhosphorescentTheranostics
1-TPPModerateEmissiveAnticancer Therapy

Therapeutic Applications

Carbon monoxide is recognized for its signaling properties in biological systems, contributing to various physiological processes. The incorporation of carbon monoxide into therapeutic agents has been explored for its potential benefits in treating conditions such as inflammation and ischemia.

Biocompatibility

Research indicates that rhenium complexes can be designed to release CO in a controlled manner within biological systems, offering therapeutic advantages without significant toxicity . This biocompatibility is crucial for developing new treatments that leverage the beneficial effects of CO.

Case Study: Electrochemical Performance

A study investigated the electrochemical performance of rhenium complexes with different substituents on their bipyridine ligands. The results showed that complexes with electron-withdrawing groups exhibited improved catalytic activity for CO2 reduction compared to those with electron-donating groups .

Case Study: Photochemical Properties

Another study focused on the synthesis and characterization of a new rhenium complex that demonstrated enhanced photochemical stability and efficiency in CO release upon light activation. The findings suggested that modifying the ancillary ligand significantly affected the complex's photolability and emission properties .

Mechanism of Action

The mechanism by which this compound exerts its effects depends on its specific application. In catalysis, the rhenium center can facilitate the activation of substrates through coordination and subsequent chemical transformations. The carbon monoxide and 2-pyridin-2-ylpyridine ligands play crucial roles in stabilizing the rhenium center and modulating its reactivity. The trifluoromethanesulfonate counterion helps to balance the charge and maintain the overall stability of the complex.

Comparison with Similar Compounds

Carbon Monoxide: Comparison with Similar Ligands

Carbon monoxide is a ubiquitous ligand in organometallic chemistry, known for its π-backbonding ability. Key comparisons include:

Ligand Binding and Spectroscopy

  • CO vs. Nitric Oxide (NO): CO binds to metal centers (e.g., Re, Fe) with stronger σ-donation and π-backbonding than NO. The IR stretching frequency for CO in Re complexes (e.g., Re(CO)₃ core) appears at ~1935–1892 cm⁻¹ , whereas NO ligands typically exhibit ν(NO) at 1650–1900 cm⁻¹, influenced by oxidation state.
  • CO vs. Cyanide (CN⁻) : CN⁻ is a stronger field ligand but lacks π-accepting properties. CO’s ability to stabilize low-valent metals (e.g., Re(I)) makes it superior in photocatalytic applications, such as CO₂ reduction .

2-Pyridin-2-ylpyridine: Comparison with Other Chelating Ligands

2-Pyridin-2-ylpyridine is a bipyridine derivative used for metal coordination. Comparisons with similar ligands:

Structural and Electronic Effects

  • Substituent Impact: Electron-withdrawing groups (e.g., -NO₂, -Br) on pyridine rings lower electron density at nitrogen, reducing metal-binding affinity. For example, nitro-substituted pyridines exhibit reduced basicity compared to methyl-substituted analogs (pKa difference ~2–3) .
  • Melting Points: 2-Pyridin-2-ylpyridine derivatives with chloro or bromo substituents have higher melting points (268–287°C) than non-halogenated analogs (e.g., 2,2'-bipyridine, mp 70°C), due to increased molecular symmetry and halogen interactions.

Rhenium Complexes: Comparison with Other Transition Metals

Rhenium complexes, particularly Re(I) tricarbonyls, are notable for their photophysical properties. Key comparisons:

Photocatalytic Performance

  • Re vs. Ru : Re(I) complexes (e.g., Re(CO)₃(bipyridine)) show lower excited-state energies than Ru(bpy)₃²⁺, making them suitable for near-IR applications. However, Ru complexes exhibit higher quantum yields in light-driven reactions .
  • Re vs. Pt : Pt(II) acetylide complexes have broader absorption spectra but lower thermal stability than Re(I) carbonyls .

Electrochemical Properties

Re(I) complexes with acetylenic substituents exhibit reversible redox behavior at −1.2 to −1.5 V (vs. Fc/Fc⁺), comparable to Fe porphyrins but with higher tunability via ligand modification .

Trifluoromethanesulfonate: Comparison with Other Counterions

Trifluoromethanesulfonate (OTf⁻) is a weakly coordinating anion widely used in ionic liquids and catalysis.

Ionic Liquids

  • OTf⁻ vs. BF₄⁻/PF₆⁻ : OTf⁻-based ionic liquids (e.g., [EMIM][OTf]) have lower melting points (−4°C) than [BF₄⁻] or [PF₆⁻] analogs (mp ~10–15°C) due to reduced lattice energy .
  • Conductivity : OTf⁻ exhibits moderate ionic conductivity (1–3 mS/cm), outperforming bulkier anions like [NTf₂]⁻ but underperforming smaller ones like Cl⁻ .

Coordination Chemistry

OTf⁻ is less coordinating than Cl⁻ or acetate, making it ideal for stabilizing cationic metal complexes without interfering with active sites.

Data Tables

Table 1: Melting Points of Pyridine Derivatives

Compound Substituent Melting Point (°C) Reference
2-Pyridin-2-ylpyridine None 70
2-Amino-4-(2-chloro...) Cl, -NO₂ 268–287
4-(4-Methylphenyl)-2,3,6-tris(2-pyridyl)pyridine Methyl, pyridyl 162–163

Table 2: IR Stretching Frequencies in Metal Carbonyls

Compound ν(CO) (cm⁻¹) Reference
Re(CO)₃(bipyridine)OTf 1935, 1892
Fe(CO)₅ 2020, 2000 -
[Ru(CO)₃Cl₂]⁻ 1980, 1905 -

Biological Activity

The compound consisting of carbon monoxide (CO), 2-pyridin-2-ylpyridine, rhenium, and trifluoromethanesulfonate has garnered interest due to its potential biological activities, particularly in anticancer and antibiotic applications. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy against various cell lines, and potential therapeutic applications.

Chemical Composition and Structure

  • Carbon Monoxide (CO) : A gas known for its role in signaling pathways and potential therapeutic effects in cellular processes.
  • 2-Pyridin-2-ylpyridine : A ligand that enhances the solubility and stability of metal complexes while also potentially contributing to biological activity.
  • Rhenium (Re) : A transition metal with unique properties that can be utilized in medicinal chemistry, particularly in the development of anticancer agents.
  • Trifluoromethanesulfonate : A leaving group that can enhance the reactivity and stability of the metal complex.
  • Carbon Monoxide Release : The compound can release CO, which has been shown to induce apoptosis in cancer cells through mitochondrial pathways. CO acts as a signaling molecule that can modulate cellular responses to stress and inflammation .
  • Metal Complex Interactions : Rhenium complexes have demonstrated the ability to bind DNA, leading to the formation of adducts that interfere with replication and transcription processes. This interaction is crucial for their anticancer activity .
  • Mitochondrial Targeting : Studies indicate that rhenium complexes can target mitochondria, disrupting respiratory activity and inducing cell death via various pathways including apoptosis and necrosis .

Anticancer Activity

The biological activity of the compound has been evaluated against several cancer cell lines. The following table summarizes key findings:

Cell LineIC50 (μM)Mechanism of Action
MDA-MB-2310.4 - 0.8Mitochondrial damage, ATP depletion
HT-29<1CO-induced apoptosis
A5490.5 - 4DNA binding, mitochondrial targeting
HeLa0.8 - 4Induction of cytoplasmic vacuolization

Case Studies

  • Study on Mitochondrial Dysfunction : A study demonstrated that rhenium complexes induce mitochondrial dysfunction leading to increased reactive oxygen species (ROS) production and subsequent apoptosis in cancer cells .
  • CO-Releasing Molecules (CORMs) : Research on CO-releasing rhenium complexes showed significant cytotoxic effects on colorectal cancer cells when activated by UV light, highlighting the potential for targeted therapy .
  • Antibiotic Properties : Rhenium complexes have also been investigated for their antibiotic properties, showing effectiveness against various bacterial strains with minimum inhibitory concentrations (MIC) below 10 µg/mL .

Q & A

Basic: What safety protocols are critical when handling carbon monoxide and trifluoromethanesulfonate in catalytic experiments?

Carbon monoxide (CO) is a toxic gas requiring strict ventilation, leak detection systems, and real-time monitoring in confined spaces . Trifluoromethanesulfonate (TfO⁻) salts, while less volatile, are corrosive and require inert-atmosphere handling (e.g., gloveboxes) to prevent hydrolysis. For CO-binding experiments, use gas-tight reactors with pressure relief valves, and pair TfO⁻-containing catalysts with non-protonic solvents (e.g., dichloromethane) to avoid acid generation .

Advanced: How can rhenium-bipyridine complexes be optimized for photocatalytic CO₂-to-CO conversion?

The [Re(CO)₃(2,2'-bipyridine)Cl] system (2,2'-bipyridine = 2-pyridin-2-ylpyridine) achieves CO₂ reduction via a two-step mechanism: (1) photoinduced charge separation at the bipyridine ligand and (2) Re-centered CO₂ binding and proton-coupled electron transfer. To enhance efficiency:

  • Ligand modification : Introduce electron-withdrawing groups (e.g., -CF₃) to bipyridine to stabilize reduced intermediates .
  • Co-sensitizers : Pair with nanographene to broaden light absorption (e.g., λ > 400 nm) and increase electron injection rates .
  • Solvent tuning : Use acetonitrile/water mixtures (4:1) to balance CO₂ solubility and proton availability . Reported turnover numbers (TONs) range from 50–200 under visible light .

Basic: What synthetic routes are effective for Re(I)-bipyridine carbonyl complexes?

A standard method involves refluxing Re(CO)₅Cl with 2,2'-bipyridine in toluene under N₂:

Dissolve Re(CO)₅Cl (1 equiv) and bipyridine (1.1 equiv) in anhydrous toluene.

Reflux at 110°C for 12 hours.

Cool to room temperature; precipitate with hexane.

Purify via sublimation (100°C, 0.1 mmHg) to yield [Re(CO)₃(bpy)Cl] as a yellow solid (yield: 60–75%) . Confirm structure using IR (ν(CO) ~2020, 1920 cm⁻¹) and ¹H NMR (bipyridine protons at δ 8.5–9.2 ppm) .

Advanced: How do trifluoromethanesulfonate counterions influence reaction kinetics in Re-catalyzed carbonylation?

Triflate (TfO⁻) acts as a weakly coordinating anion, stabilizing cationic intermediates while allowing substrate accessibility. In carbamate synthesis (e.g., CO insertion into alkenes):

  • Electrophilic activation : TfO⁻ enhances CO electrophilicity via Re–CO bond polarization, accelerating insertion into C–H bonds .
  • Acid scavenging : TfO⁻ mitigates HCl byproduct inhibition by forming stable [HOTf], which is inert toward Re centers . Kinetic studies show a 3× rate increase compared to BF₄⁻ analogues in styrene carbonylation .

Basic: What spectroscopic techniques are essential for characterizing Re–CO complexes?

  • IR spectroscopy : Monitor ν(CO) stretches (1900–2100 cm⁻¹) to assess CO ligand geometry (e.g., facial vs. meridional) .
  • NMR : ¹H and ¹³C NMR identify bipyridine ligand environments (e.g., deshielding upon Re coordination) .
  • X-ray absorption spectroscopy (XAS) : Probe Re oxidation states (e.g., Re(I) vs. Re(III)) via edge energy shifts .

Advanced: How can discrepancies in reported TONs for Re-photocatalysts be resolved?

Variability in TONs (e.g., 50–200) arises from:

  • Light source differences : Irradiance (W/m²) and wavelength (UV vs. visible) alter electron transfer rates. Standardize using AM1.5G solar simulators .
  • Substrate purity : Trace O₂ or H₂O in CO₂ feedstocks poisons Re centers. Use zeolite traps for gas purification .
  • Catalyst leaching : Monitor Re dissolution via ICP-MS; immobilize complexes on TiO₂ to improve recyclability .

Basic: What are the key challenges in synthesizing air-stable Re–bipyridine triflate complexes?

Re(I) triflate complexes (e.g., [Re(CO)₃(bpy)(OTf)]) are prone to hydrolysis. Mitigation strategies:

  • Anhydrous conditions : Use Schlenk lines and rigorously dried solvents.
  • Bulky ligands : Introduce tert-butyl groups on bipyridine to sterically shield the Re center .
  • Low-temperature storage : Store at –20°C under Ar to slow degradation .

Advanced: What mechanistic insights explain the role of bipyridine in Re-mediated CO₂ reduction?

Bipyridine serves dual roles:

  • Photosensitizer : Absorbs UV/visible light, generating a ligand-to-metal charge-transfer (LMCT) state that drives Re(I)→Re(0) reduction .
  • Electron reservoir : Stabilizes reduced intermediates via π-backbonding, lowering the activation energy for CO₂ binding. DFT studies show bipyridine’s LUMO aligns with CO₂’s π* orbitals, enabling electron transfer .

Basic: How is carbon monoxide quantified in gas-phase catalytic reactions?

Use gas chromatography (GC) with a methanizer-FID detector:

Calibrate with CO standards (0.1–10% in N₂).

Sample headspace gas via gas-tight syringe.

Separate CO on a Molecular Sieve 5Å column (TCD detector optional).

Quantify using peak area integration; detection limit: ~10 ppm .

Advanced: What strategies address the instability of Re–triflate complexes in protic solvents?

Instability arises from TfO⁻ hydrolysis generating triflic acid (HOTf). Solutions include:

  • Ionic liquid matrices : Use [BMIM][TfO] to stabilize Re complexes while maintaining proton conductivity .
  • Protective ligands : Introduce phosphine co-ligands (e.g., PPh₃) to block acid attack on Re centers .
  • Buffered systems : Add NaHCO₃ (pH 7–8) to neutralize HOTf without precipitating Re .

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